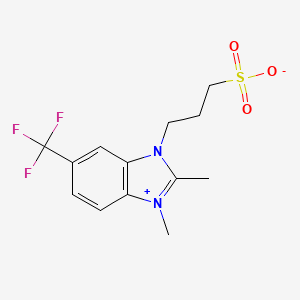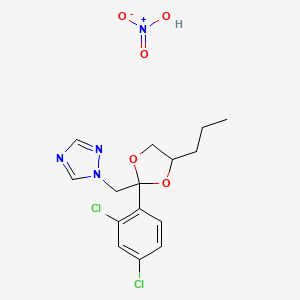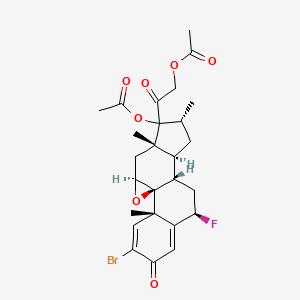
2-Fluoro-3-methylcholanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methylcholanthrene is a fluorinated derivative of 3-methylcholanthrene, a polycyclic aromatic hydrocarbon This compound is of significant interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylcholanthrene typically involves the fluorination of 3-methylcholanthrene. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3-methylcholanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-3-methylcholanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and its potential as a probe in biochemical studies.
Medicine: Studied for its potential anticancer properties and its ability to induce specific biological responses.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methylcholanthrene involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and interacts with specific DNA sequences to regulate gene expression. This interaction can lead to various biological effects, including the induction of enzymes involved in xenobiotic metabolism and the modulation of immune responses.
Comparaison Avec Des Composés Similaires
3-Methylcholanthrene: The parent compound, known for its carcinogenic properties.
2-Fluoro-3-methylbenzene: A simpler fluorinated aromatic compound.
2-Fluoro-3-methylphenanthrene: Another fluorinated polycyclic aromatic hydrocarbon.
Uniqueness: 2-Fluoro-3-methylcholanthrene is unique due to the presence of both a fluorine atom and a methyl group on the cholanthrene structure. This combination can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
73771-72-9 |
|---|---|
Formule moléculaire |
C21H15F |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-6-7-14-10-17-15-5-3-2-4-13(15)8-9-16(17)18-11-19(22)20(12)21(14)18/h2-10,19H,11H2,1H3 |
Clé InChI |
AKRDQELWCVOAHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)

![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)



